

Spectroscopic Elucidation of 3-(1-Aminoethyl)benzonitrile Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3-(1-Aminoethyl)benzonitrile hydrochloride

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of **3-(1-Aminoethyl)benzonitrile hydrochloride** ($C_9H_{11}ClN_2$), a key intermediate in pharmaceutical synthesis. In the absence of a complete, publicly available experimental dataset, this guide leverages high-fidelity predictive modeling for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with established principles of spectroscopic interpretation and data from analogous structures. This document is intended to serve as a robust resource for researchers, scientists, and drug development professionals, offering detailed methodologies, in-depth data analysis, and the underlying scientific rationale for the structural elucidation of this compound.

Introduction: The Structural Imperative

3-(1-Aminoethyl)benzonitrile hydrochloride is a chiral molecule whose precise structural confirmation is paramount for its application in the synthesis of targeted therapeutics. The presence of a chiral center, an aromatic ring, a nitrile group, and an amine salt imparts a unique spectroscopic fingerprint. Understanding this fingerprint is not merely an academic exercise; it is a critical component of quality control, reaction monitoring, and regulatory compliance in drug development. This guide delves into the multi-faceted spectroscopic approach required for the unambiguous characterization of this molecule.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential before delving into its spectroscopic data.

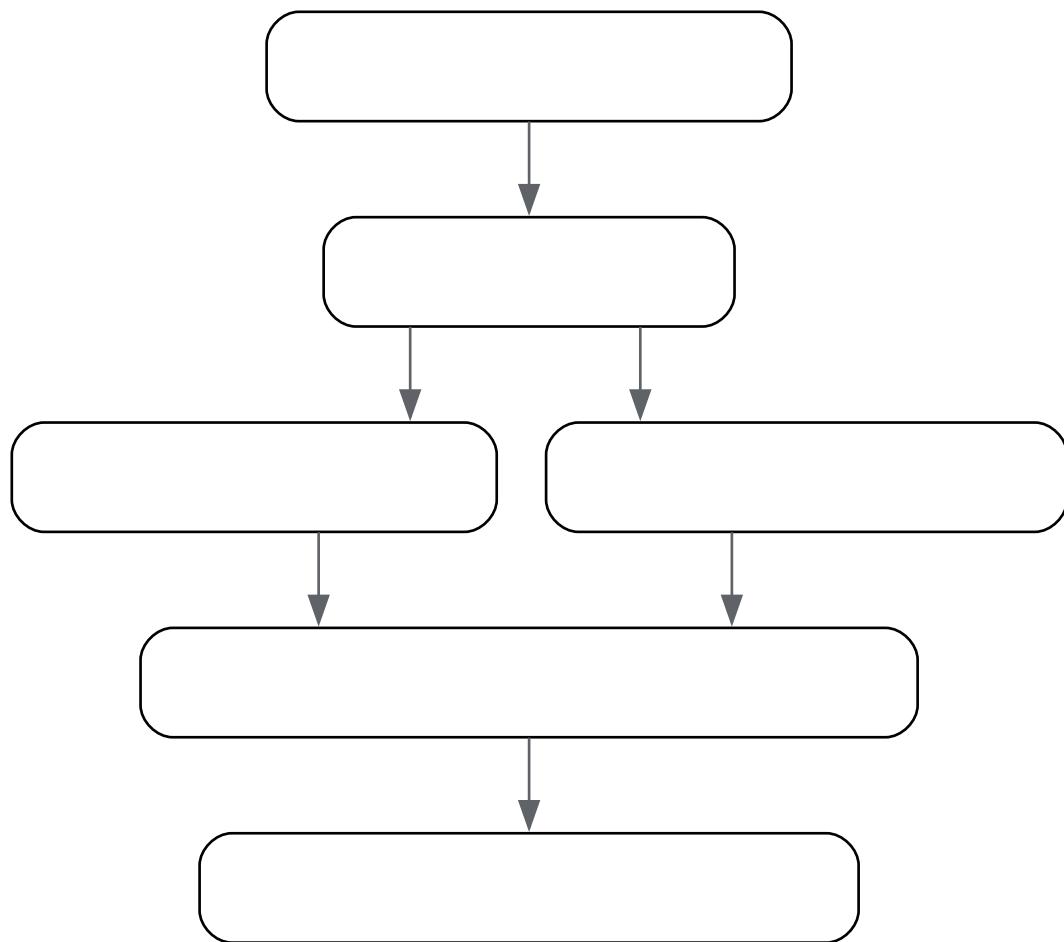
Figure 1: 2D structure of **3-(1-Aminoethyl)benzonitrile hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.



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Caption: Workflow for NMR data acquisition and analysis.

Predicted ^1H NMR Data

The predicted ^1H NMR spectrum provides insights into the proton environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.7 (broad s)	Singlet (broad)	3H	$-\text{NH}_3^+$
~7.9 (s)	Singlet	1H	Ar-H
~7.8 (d)	Doublet	1H	Ar-H
~7.6 (d)	Doublet	1H	Ar-H
~7.5 (t)	Triplet	1H	Ar-H
~4.5 (q)	Quartet	1H	$-\text{CH}(\text{NH}_3^+)-$
~1.6 (d)	Doublet	3H	$-\text{CH}_3$

Note: Predicted data generated using advanced computational algorithms. Actual experimental values may vary.

Interpretation:

- The broad singlet at approximately 8.7 ppm is characteristic of the three exchangeable protons of the ammonium group ($-\text{NH}_3^+$).
- The aromatic region (7.5-7.9 ppm) is expected to show a complex pattern of four protons on the benzene ring.
- The quartet at around 4.5 ppm is assigned to the methine proton, which is coupled to the adjacent methyl protons.
- The doublet at approximately 1.6 ppm corresponds to the three protons of the methyl group, coupled to the methine proton.

Predicted ^{13}C NMR Data

The predicted ^{13}C NMR spectrum reveals the different carbon environments.

Chemical Shift (δ) ppm	Assignment
~140	Ar-C (quaternary)
~135	Ar-CH
~132	Ar-CH
~130	Ar-CH
~129	Ar-CH
~118	$-\text{C}\equiv\text{N}$
~112	Ar-C (quaternary)
~50	$-\text{CH}(\text{NH}_3^+)-$
~21	$-\text{CH}_3$

Note: Predicted data generated using advanced computational algorithms. Actual experimental values may vary.

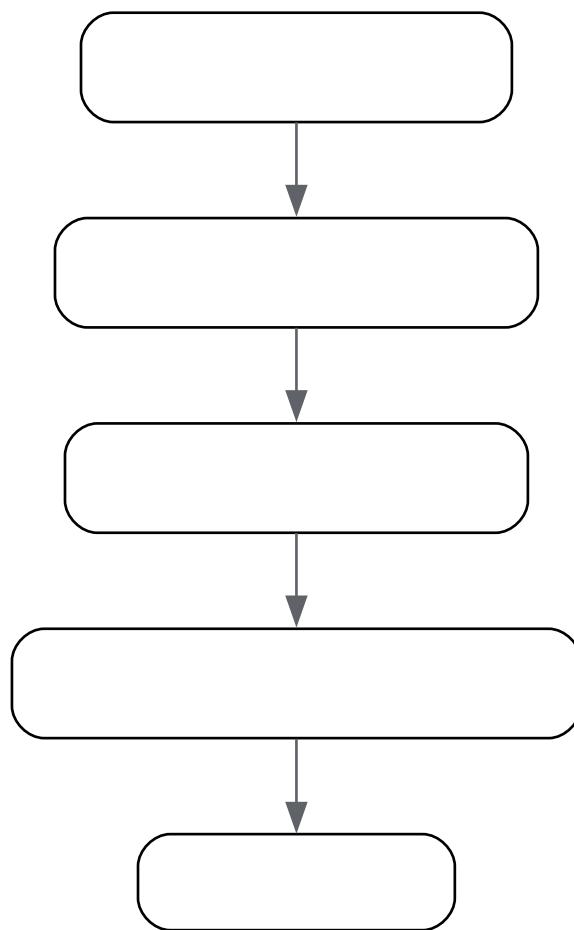
Interpretation:

- The aromatic carbons are predicted to resonate in the 112-140 ppm range.
- The nitrile carbon ($-\text{C}\equiv\text{N}$) is expected around 118 ppm.
- The aliphatic carbons, the methine ($-\text{CH}$) and methyl ($-\text{CH}_3$), are predicted at approximately 50 ppm and 21 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups.

Experimental Protocol: FT-IR Data Acquisition

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Caption: Workflow for FT-IR data acquisition.

Predicted Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~3000-2800	-NH ₃ ⁺	N-H stretch
~3100-3000	Ar-H	C-H stretch
~2950-2850	Alkyl C-H	C-H stretch
~2230	-C≡N	C≡N stretch
~1600, ~1475	Aromatic C=C	C=C stretch
~1500	-NH ₃ ⁺	N-H bend

Note: Predicted data based on typical functional group absorption ranges.

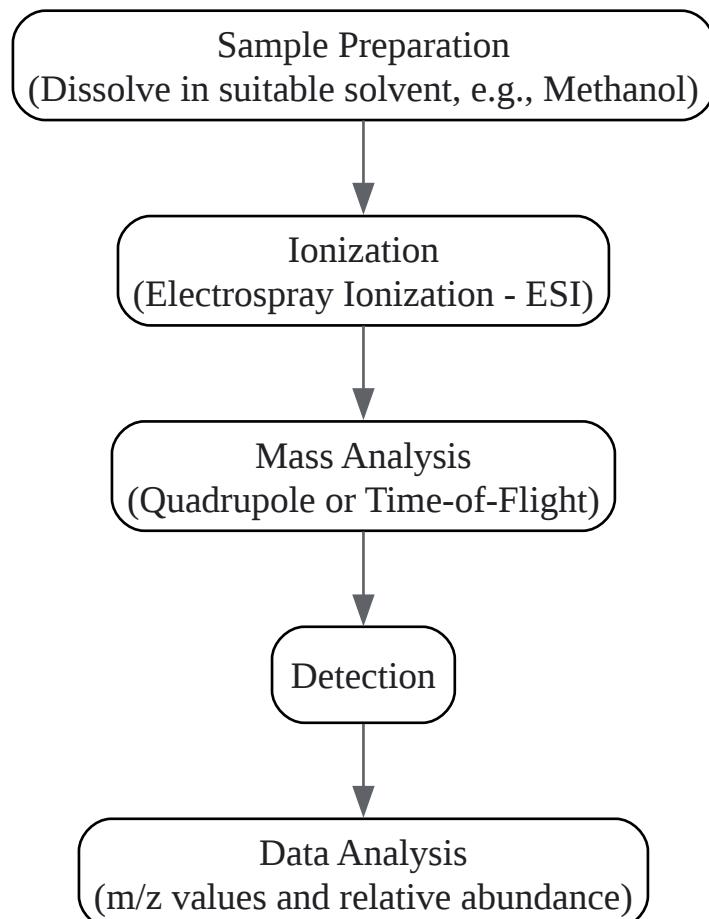
Interpretation:

- A broad absorption in the $3000\text{-}2800\text{ cm}^{-1}$ region is indicative of the N-H stretching of the ammonium salt.
- The sharp, medium intensity peak around 2230 cm^{-1} is a key diagnostic for the nitrile group ($\text{C}\equiv\text{N}$).[\[1\]](#)
- Aromatic C-H and C=C stretching vibrations are expected in their characteristic regions.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry Data Acquisition



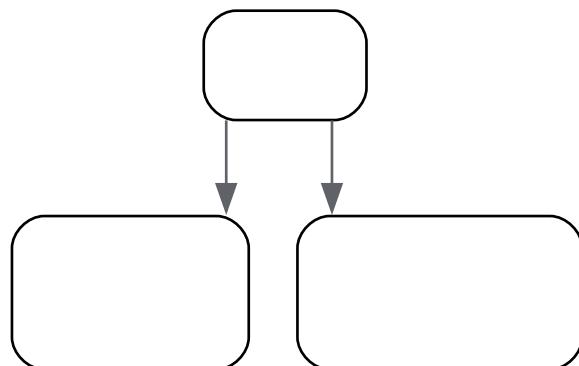
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Caption: Workflow for mass spectrometry data acquisition.

Predicted Mass Spectrometry Data

- Molecular Ion (as free base, $[M+H]^+$): m/z 147.09
- Major Predicted Fragments:
 - m/z 130: Loss of NH_3 (ammonia)
 - m/z 116: Loss of CH_3CN (acetonitrile)

Interpretation: The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule of the free base at m/z 147.09, corresponding to the formula $[\text{C}_9\text{H}_{10}\text{N}_2 + \text{H}]^+$. The fragmentation pattern will likely involve the loss of small, stable neutral molecules.



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References

- 1. docs.chemaxon.com [docs.chemaxon.com]
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